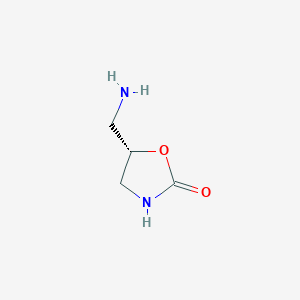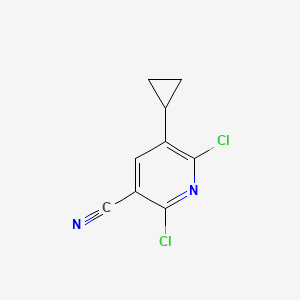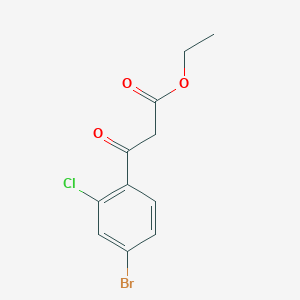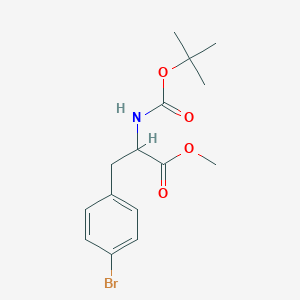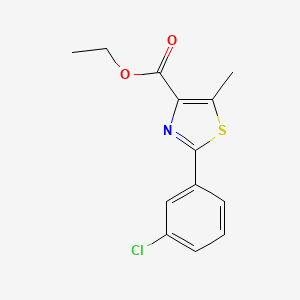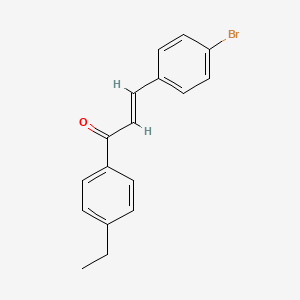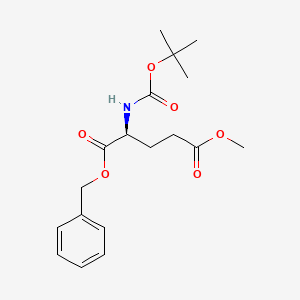![molecular formula C10H8N4 B3097847 1H-Imidazo[4,5-c]quinolin-4-amine CAS No. 132207-04-6](/img/structure/B3097847.png)
1H-Imidazo[4,5-c]quinolin-4-amine
説明
1H-Imidazo[4,5-c]quinolin-4-amine is a compound that has been reported as an A3 adenosine receptor (A3AR) positive allosteric modulator . It has been used in the development of drugs that are potentially event- and site-specific in action . The imidazo[4,5-c]quinoline scaffold with C4 amino functionality and with specific substitution at N1 and C2 position is specifically recognized by TLR7 and/or TLR8 .
Synthesis Analysis
New analogues of this compound have been synthesized to distinguish 2-cyclopropyl antagonist 17 from PAMs (derivatives with large 2-alkyl/cycloalkyl/bicycloalkyl groups) . An improved synthetic method for the preparation of BBIQ has been revealed .Molecular Structure Analysis
According to a model, the nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .科学的研究の応用
Adenosine Receptor Antagonism
1H-Imidazo[4,5-c]quinolin-4-amines have been identified as novel non-xanthine adenosine antagonists. Research indicates that these compounds exhibit nanomolar affinity for the adenosine A1 receptor, introducing a new class of adenosine antagonists with potential applications in pharmacology and biochemical research (van Galen et al., 1991).
Allosteric Modulation of Receptors
These compounds have been synthesized as allosteric modulators of the human A3 adenosine receptor (AR), showing promise in enhancing the action of A3AR agonists. This includes potentiating the efficacy of specific agonists and decreasing the rate of dissociation of these agonists from the A3AR (Göblyös et al., 2006).
Novel Synthesis Methods
Research has also focused on developing new efficient synthesis methods for 1H-imidazo[4,5-c]quinoline derivatives. For instance, a synthesis method involving sequential van Leusen/Staudinger/aza-Wittig/carbodiimide-mediated cyclization was developed, which is significant for the preparation of these compounds with diverse substitutions (Guan, Liu, & Ding, 2018).
Immune Response Modification
1H-Imidazo[4,5-c]quinolin-4-amine and its derivatives, such as imiquimod, have been explored for their role as immune response modifiers. These compounds have been shown to activate monocytes, macrophages, and dendritic cells, leading to the production of pro-inflammatory cytokines. This property makes them potential candidates for treating viral infections and certain skin conditions (Shipley & Kennedy, 2006).
作用機序
Target of Action
The primary target of 1H-Imidazo[4,5-c]quinolin-4-amine is the A3 Adenosine Receptor (A3AR) . This receptor is a G protein-coupled receptor and plays a crucial role in many physiological processes. It is also recognized by TLR7 and/or TLR8 .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the A3AR . It binds to an extrahelical lipid-facing binding pocket that is separate from the orthosteric binding site. This pocket encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8 . The compound’s interaction with these targets leads to changes in the receptor’s conformation, enhancing its response to natural ligands .
Result of Action
The activation of the A3AR by this compound can lead to various molecular and cellular effects. For instance, A3AR agonists are in clinical trials for inflammatory diseases and liver conditions . .
将来の方向性
生化学分析
Biochemical Properties
1H-Imidazo[4,5-c]quinolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of adenosine receptors, particularly the A3 adenosine receptor, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to its natural ligand, adenosine, thereby influencing various physiological processes.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, for example, this compound can enhance the production of cytokines, thereby modulating immune responses . Additionally, it has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound binds to the A3 adenosine receptor, enhancing its activity and promoting downstream signaling pathways that result in various physiological effects . Additionally, it can inhibit certain kinases, thereby affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy.
特性
IUPAC Name |
3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUPOAKJGJGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
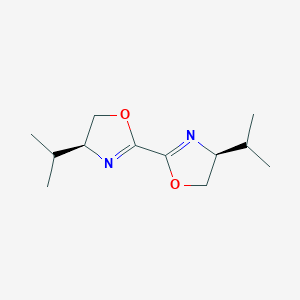
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)
